2-(4-Acetyl-2-fluorophenyl)acetic acid
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Overview
Description
2-(4-Acetyl-2-fluorophenyl)acetic acid is a chemical compound with the molecular weight of 196.18 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) .Scientific Research Applications
1. Structural Analysis and Synthesis
- 2-(4-Acetyl-2-fluorophenyl)acetic acid and related compounds have been a focal point in the structural analysis and synthesis of various chemical compounds. Notably, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for antihypertensive agents, involves a process that includes the rearrangement and acylation of compounds similar to this compound. This process showcases the importance of such compounds in the synthesis of medically relevant chemicals (Xin-zhi, 2007).
2. Hydroxyl Protecting Group in Synthesis
- The structure and properties of this compound-related compounds lend them to be useful as protecting groups in organic synthesis. For instance, (2-Nitrophenyl)acetyl (NPAc) groups, derived from similar structures, are employed for protecting hydroxyl functions in various synthetic pathways, indicating the versatility of these compounds in different synthetic contexts (Daragics & Fügedi, 2010).
3. Pharmaceutical Intermediate Synthesis
- Research has shown that compounds structurally related to this compound are key intermediates in the synthesis of pharmaceuticals. They are involved in the preparation of active pharmaceutical ingredients, indicating their significant role in the pharmaceutical industry. For example, the synthesis of 4-Fluorocatechol, a precursor to pharmacologically active compounds, involves steps that are conceptually similar to those used with this compound (Yong, 2006).
4. Biological Applications
- In the realm of biology, compounds related to this compound have been explored for their potential biological applications. Fluorographic detection techniques utilizing properties of compounds similar to this compound have been optimized for various applications, indicating the compound's relevance in biological research and its potential utility in biochemistry and molecular biology (Skinner & Griswold, 1983).
5. Role in Analytical Chemistry
- The compound and its derivatives play a significant role in analytical chemistry, where their unique properties are utilized in characterizing and understanding chemical reactions and interactions. For example, they are used in studying the photo-degradation of pharmaceutical compounds, thereby contributing to the understanding of drug stability and longevity (Wu et al., 2007).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds often have unique properties that make them valuable in biotechnology and pharmacology applications
Cellular Effects
It is known that fluorinated compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-acetyl-2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVEGKVIJEIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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